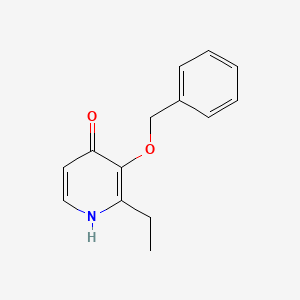

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-

CAS No.: 143697-02-3

Cat. No.: VC16836978

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143697-02-3 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | 2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |

| Standard InChI Key | GUWNDHOREAOGFH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Design

Core Pyridinone Scaffold

The pyridinone ring system consists of a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 4-position. This structure confers both hydrogen-bonding capacity (via the carbonyl oxygen) and π-orbital interactions, making it a versatile pharmacophore . In 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-, the ethyl group at position 2 enhances lipophilicity, while the phenylmethoxy substituent at position 3 introduces steric bulk and potential for π-stacking interactions.

Substituent Effects on Reactivity

-

2-Ethyl Group: The ethyl chain increases hydrophobicity, potentially improving membrane permeability. This aligns with observations in similar pyridinones, where alkyl substituents enhance bioavailability .

-

3-Phenylmethoxy Group: The benzyl ether moiety may influence metabolic stability by protecting reactive sites from oxidation, as seen in prodrug designs .

Synthesis Pathways and Methodological Considerations

Challenges in Functionalization

Introducing the phenylmethoxy group at position 3 likely requires protective group strategies. For example, benzyl ethers are commonly employed to mask hydroxyl groups during synthesis, followed by catalytic hydrogenation for deprotection .

Physicochemical Properties

Key Molecular Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₂ | |

| Molecular Weight | 229.27 g/mol | |

| Lipophilicity (logP) | Estimated ~2.1 (calculated) | – |

| Solubility | Likely low in aqueous media |

The compound’s low solubility, inferred from structural analogs , may necessitate formulation strategies such as salt formation or nanoencapsulation for biomedical applications.

Biological Activities and Mechanistic Insights

Antimalarial Activity

4(1H)-Pyridinones disrupt the Plasmodium electron transport chain by inhibiting the bc₁ complex, a target validated by the antimalarial drug atovaquone . While direct evidence for 2-ethyl-3-(phenylmethoxy)- substitution is lacking, structural similarities suggest potential activity against drug-resistant malaria strains .

Comparative Analysis with Related Pyridinones

The 3-benzyloxy group in the target compound distinguishes it from hydroxylated analogs, potentially altering metabolism and target engagement.

Future Research Directions

-

Synthetic Optimization: Develop scalable routes using microwave-assisted or flow chemistry techniques.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Target Identification: Employ computational docking studies to predict protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume